N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide
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Overview
Description
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a cycloheptyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, and the cycloheptyloxamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno[3,4-c]pyrazole core or the cycloheptyloxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide
- N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methylthiadiazole-5-carboxamide
- N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide
Uniqueness
N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core with a cycloheptyloxamide moiety
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-18(2,3)22-15(13-10-25-11-14(13)21-22)20-17(24)16(23)19-12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNGKAVQMPSJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NC3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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